molecular formula C13H11F3N4OS B3111187 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine CAS No. 1820712-72-8

6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B3111187
CAS No.: 1820712-72-8
M. Wt: 328.32 g/mol
InChI Key: OYMKWZYBCJVZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a thioureido group, and a trifluoromethyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a nucleophilic aromatic substitution reaction.

    Formation of the Thioureido Group: The thioureido group is introduced by reacting the intermediate compound with thiourea under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or thioureido groups are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the thioureido group can occur in the presence of acids or bases, leading to the formation of corresponding amines and thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    Trifluoromethyl-Containing Pyrimidines: These compounds share the trifluoromethyl group and pyrimidine core but may differ in other substituents, leading to variations in their chemical and biological properties.

    Thioureido-Containing Pyrimidines: These compounds contain the thioureido group and pyrimidine core but may have different substituents, affecting their reactivity and applications.

    Methoxyphenyl-Containing Pyrimidines:

Properties

IUPAC Name

[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4OS/c1-21-9-5-3-2-4-7(9)8-6-10(13(14,15)16)19-12(18-8)20-11(17)22/h2-6H,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMKWZYBCJVZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158751
Record name Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820712-72-8
Record name Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820712-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.